molecular formula C17H19N3O3S B11614422 N-(4-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11614422
M. Wt: 345.4 g/mol
InChI Key: MJAIPLKVJWDUGN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetylphenyl group and a hydroxypropylpyrimidinylsulfanyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Acetylphenyl Intermediate: The starting material, 4-acetylphenylamine, is reacted with acetic anhydride under acidic conditions to form the acetylphenyl intermediate.

    Formation of the Pyrimidinylsulfanyl Intermediate: The pyrimidine derivative is synthesized by reacting 4-hydroxy-6-propylpyrimidine with a suitable thiolating agent.

    Coupling Reaction: The acetylphenyl intermediate is then coupled with the pyrimidinylsulfanyl intermediate under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-acetylphenyl)-2-[(4-hydroxy-6-ethylpyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

N-(4-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H19N3O3S/c1-3-4-14-9-15(22)20-17(19-14)24-10-16(23)18-13-7-5-12(6-8-13)11(2)21/h5-9H,3-4,10H2,1-2H3,(H,18,23)(H,19,20,22)

InChI Key

MJAIPLKVJWDUGN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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